Cas no 1361471-57-9 (5-Amino-2-(3,4,5-trichlorophenyl)pyridine-3-acetic acid)

5-Amino-2-(3,4,5-trichlorophenyl)pyridine-3-acetic acid 化学的及び物理的性質
名前と識別子
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- 5-Amino-2-(3,4,5-trichlorophenyl)pyridine-3-acetic acid
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- インチ: 1S/C13H9Cl3N2O2/c14-9-2-7(3-10(15)12(9)16)13-6(4-11(19)20)1-8(17)5-18-13/h1-3,5H,4,17H2,(H,19,20)
- InChIKey: IOEHOAVJBLVRBY-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C=C(C=1)C1C(=CC(=CN=1)N)CC(=O)O)Cl)Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 347
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 76.2
5-Amino-2-(3,4,5-trichlorophenyl)pyridine-3-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013029118-250mg |
5-Amino-2-(3,4,5-trichlorophenyl)pyridine-3-acetic acid |
1361471-57-9 | 97% | 250mg |
494.40 USD | 2021-06-22 | |
Alichem | A013029118-500mg |
5-Amino-2-(3,4,5-trichlorophenyl)pyridine-3-acetic acid |
1361471-57-9 | 97% | 500mg |
855.75 USD | 2021-06-22 | |
Alichem | A013029118-1g |
5-Amino-2-(3,4,5-trichlorophenyl)pyridine-3-acetic acid |
1361471-57-9 | 97% | 1g |
1,564.50 USD | 2021-06-22 |
5-Amino-2-(3,4,5-trichlorophenyl)pyridine-3-acetic acid 関連文献
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5-Amino-2-(3,4,5-trichlorophenyl)pyridine-3-acetic acidに関する追加情報
Introduction to 5-Amino-2-(3,4,5-trichlorophenyl)pyridine-3-acetic Acid (CAS No. 1361471-57-9)
5-Amino-2-(3,4,5-trichlorophenyl)pyridine-3-acetic acid is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by its CAS number 1361471-57-9, has garnered considerable attention due to its potential applications in drug development and biochemical research. The molecular structure of this compound incorporates a pyridine core, which is a common motif in many pharmacologically active molecules, and is further modified with an amino group and a trichlorophenyl substituent. These modifications contribute to its distinct chemical behavior and reactivity, making it a valuable candidate for various synthetic and analytical applications.
The synthesis of 5-Amino-2-(3,4,5-trichlorophenyl)pyridine-3-acetic acid involves a series of well-defined chemical reactions that highlight the expertise required in organic synthesis. The process typically begins with the preparation of the trichlorophenyl intermediate, which is then coupled with a pyridine derivative through nucleophilic aromatic substitution or other coupling techniques. The introduction of the amino group at the 5-position and the acetic acid moiety at the 3-position are critical steps that define the final structure of the compound. These synthetic strategies not only showcase the versatility of modern organic chemistry but also underscore the importance of precision in molecular construction.
In recent years, there has been growing interest in exploring the pharmacological properties of compounds containing pyridine and trichlorophenyl groups. The presence of these functional groups often enhances binding affinity to biological targets, making such compounds attractive for drug discovery. For instance, studies have shown that derivatives of this class can interact with enzymes and receptors involved in various metabolic pathways. This has led to investigations into their potential as inhibitors or modulators in therapeutic contexts. The acetic acid side chain further extends the possibilities for derivatization, allowing for the creation of more complex molecules with tailored biological activities.
One of the most compelling aspects of 5-Amino-2-(3,4,5-trichlorophenyl)pyridine-3-acetic acid is its role in developing novel therapeutic agents. Researchers have been particularly interested in its potential as a precursor for more complex molecules that could target specific diseases. For example, modifications to this core structure have been explored in the context of antiviral and anticancer therapies. The trichlorophenyl group, while offering structural stability, also provides a platform for further functionalization through techniques such as halogen exchange or cross-coupling reactions. These strategies enable chemists to fine-tune the properties of the compound, enhancing its efficacy and selectivity.
The analytical characterization of 5-Amino-2-(3,4,5-trichlorophenyl)pyridine-3-acetic acid is another critical area where this compound stands out. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography are routinely employed to elucidate its structure and confirm its purity. These methods provide detailed insights into the molecular geometry and electronic properties of the compound, which are essential for understanding its reactivity and biological interactions. Additionally, high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used for purification and quantification purposes.
The impact of 5-Amino-2-(3,4,5-trichlorophenyl)pyridine-3-acetic acid extends beyond academic research; it also has practical implications in industrial applications. The pharmaceutical industry relies on high-quality intermediates like this one to produce drugs efficiently and cost-effectively. The ability to synthesize such compounds on a large scale while maintaining high purity standards is crucial for ensuring the safety and efficacy of final products. Furthermore, advancements in green chemistry have led to more sustainable synthetic routes for producing these intermediates, reducing waste and energy consumption.
Future research directions for 5-Amino-2-(3,4,5-trichlorophenyl)pyridine-3-acetic acid include exploring its interactions with biological systems at a deeper level. Computational modeling techniques are increasingly being used to predict how this compound might behave within living cells or tissues. These models can help identify potential side effects or off-target interactions early in the drug development process. Moreover, studies are being conducted to understand how environmental factors might influence its stability or degradation pathways.
The versatility of 5-Amino-2-(3,4,5-trichlorophenyl)pyridine-3-acetic acid makes it a valuable tool for chemists and biologists alike. Its unique combination of structural features allows it to serve multiple roles in research and development—whether as a building block for new drugs or as a reference standard for analytical purposes. As our understanding of molecular interactions continues to grow,this compound will undoubtedly play an important role in shaping future advancements in medicinal chemistry。
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